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Compound of Interest

Compound Name:
4-chloro-6-methoxy-7-

methylquinazoline

CAS No.: 211320-78-4

Cat. No.: B8556315

Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-chloro-6-methoxy-7-methylquinazoline. While a comprehensive, publicly available

dataset for this specific molecule is limited, this guide synthesizes information from structurally

related compounds and foundational spectroscopic principles to serve as a robust reference for

its characterization. The methodologies and interpretations presented herein are grounded in

established practices for the analysis of quinazoline derivatives, a class of compounds of

significant interest in medicinal chemistry.[1][2][3]

Molecular Structure and Context
4-chloro-6-methoxy-7-methylquinazoline is a substituted quinazoline, a heterocyclic

aromatic compound composed of fused benzene and pyrimidine rings.[1] The nature and

position of its substituents—a chloro group at position 4, a methoxy group at position 6, and a

methyl group at position 7—are key determinants of its chemical properties and, consequently,
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its spectroscopic signature.[2] Understanding this signature is crucial for confirming its identity

and purity in synthetic and medicinal chemistry applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-chloro-6-methoxy-7-methylquinazoline, both ¹H and ¹³C NMR are

indispensable for structural verification.

Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra of quinazoline derivatives is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆), in a 5 mm NMR tube.[4][5]

Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 300 MHz or higher for protons.[5]

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.[5]

¹³C NMR: Similarly, acquire the spectrum with an adequate number of scans.

¹H NMR Spectral Data (Predicted)
The expected ¹H NMR spectrum of 4-chloro-6-methoxy-7-methylquinazoline would exhibit

distinct signals corresponding to each unique proton environment. The predicted chemical

shifts are based on the analysis of similar quinazoline structures.[5][6]
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Predicted Chemical

Shift (δ) ppm
Multiplicity Integration Assignment

~8.9 Singlet 1H H-2

~7.5 Singlet 1H H-5

~7.3 Singlet 1H H-8

~4.0 Singlet 3H OCH₃ at C-6

~2.5 Singlet 3H CH₃ at C-7

Interpretation:

The protons on the quinazoline ring system (H-2, H-5, and H-8) are expected to appear as

singlets in the aromatic region of the spectrum.

The methoxy (OCH₃) protons will resonate as a sharp singlet, typically around 4.0 ppm.

The methyl (CH₃) protons will also appear as a singlet, at a more upfield position, around 2.5

ppm.

¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
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Predicted Chemical Shift (δ) ppm Assignment

~162 C-4

~159 C-2

~156 C-6

~148 C-8a

~140 C-7

~123 C-4a

~109 C-5

~106 C-8

~56 OCH₃

~18 CH₃

Interpretation:

The carbon atoms of the quinazoline ring will have characteristic shifts in the aromatic region

(100-160 ppm).[1]

The carbon attached to the electronegative chlorine atom (C-4) is expected to be

significantly downfield.

The methoxy and methyl carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and

fragmentation pattern of a compound.

Experimental Protocol: MS
Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or

acetonitrile.[4]
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Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

Data Acquisition: Determine the mass-to-charge ratio (m/z) of the molecular ion and its

fragments.[4]

Expected Mass Spectrum
m/z (Mass-to-Charge Ratio) Assignment Notes

~208.65 [M]⁺ Molecular ion

~210.65 [M+2]⁺ Isotope peak due to ³⁷Cl

Interpretation:

The molecular formula of 4-chloro-6-methoxy-7-methylquinazoline is C₁₀H₉ClN₂O, with a

molecular weight of approximately 208.65 g/mol . The mass spectrum is expected to show a

prominent molecular ion peak at this m/z value. A characteristic isotopic peak at [M+2]⁺ with

roughly one-third the intensity of the molecular ion peak will be observed due to the natural

abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR
Sample Preparation: For solid samples, the KBr disc technique is commonly employed. A

small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin

pellet.[4]

Instrumentation: Record the spectrum using an FTIR spectrometer.[7]

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3100-3000 C-H stretch Aromatic C-H

~2950-2850 C-H stretch Aliphatic C-H (CH₃, OCH₃)

~1620-1610 C=N stretch Quinazoline ring

~1580-1570 C=C stretch Aromatic ring

~1250-1200 C-O stretch Aryl ether

~800-700 C-Cl stretch Aryl chloride

Interpretation:

The IR spectrum will display characteristic absorption bands for the aromatic quinazoline ring

system, including C-H, C=C, and C=N stretching vibrations.[1] Additionally, distinct peaks

corresponding to the C-H stretches of the methyl and methoxy groups, the C-O stretch of the

aryl ether, and the C-Cl stretch will be present.

Synthesis and Structural Confirmation
The synthesis of 4-chloro-6-methoxy-7-methylquinazoline typically involves the chlorination

of 6-methoxy-7-methylquinazolin-4(3H)-one.[8] A common method utilizes a chlorinating agent

like phosphorus oxychloride (POCl₃).[5][8] The successful synthesis and purification of the

target compound, followed by the acquisition of spectroscopic data consistent with the

predictions outlined in this guide, would provide strong evidence for its structural confirmation.

Visualizing the Core Structure
To aid in the understanding of the molecular architecture, the following diagram illustrates the

structure of 4-chloro-6-methoxy-7-methylquinazoline.

Caption: Molecular structure of 4-chloro-6-methoxy-7-methylquinazoline.

Conclusion
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This technical guide provides a detailed predictive analysis of the NMR, MS, and IR

spectroscopic data for 4-chloro-6-methoxy-7-methylquinazoline. By leveraging data from

analogous structures and fundamental principles, researchers can effectively utilize this

information for the identification and characterization of this important quinazoline derivative.

The experimental protocols and interpretative guidance furnished herein are intended to

support the rigorous scientific investigation of this and related compounds in the field of drug

discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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